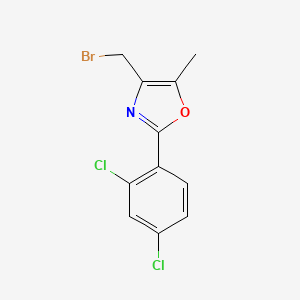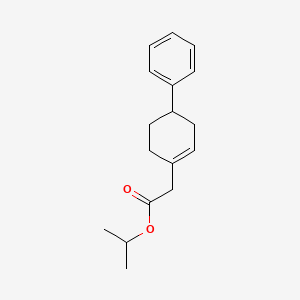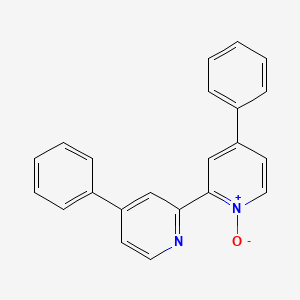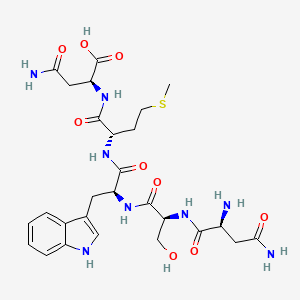
2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes bromine atoms and a hydroxyphenanthrene core
Méthodes De Préparation
The synthesis of 2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one involves several steps. One common method includes the bromination of phenanthrene derivatives followed by the introduction of the 2-ethylhexyl group. The reaction conditions typically involve the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure selective bromination. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents, altering the compound’s properties.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenanthrene derivatives.
Applications De Recherche Scientifique
2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one involves its interaction with molecular targets and pathways. The bromine atoms and hydroxyphenanthrene core play crucial roles in its reactivity and interactions. The compound can bind to specific enzymes or receptors, influencing biological processes and pathways. Detailed studies on its mechanism of action are essential for understanding its full potential and applications.
Comparaison Avec Des Composés Similaires
2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one can be compared with other similar compounds, such as:
2,7-Dibromo-10-(2-ethylhexyl)-10-methoxyphenanthren-9(10H)-one: This compound has a methoxy group instead of a hydroxy group, which can alter its chemical properties and reactivity.
2,7-Dibromo-10-(2-ethylhexyl)-10-phenanthren-9(10H)-one: Lacks the hydroxy group, affecting its interactions and applications.
2,7-Dibromo-10-(2-ethylhexyl)-10-aminophenanthren-9(10H)-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
851182-49-5 |
|---|---|
Formule moléculaire |
C22H24Br2O2 |
Poids moléculaire |
480.2 g/mol |
Nom IUPAC |
2,7-dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9-one |
InChI |
InChI=1S/C22H24Br2O2/c1-3-5-6-14(4-2)13-22(26)20-12-16(24)8-10-18(20)17-9-7-15(23)11-19(17)21(22)25/h7-12,14,26H,3-6,13H2,1-2H3 |
Clé InChI |
GKTUXLJNWUORJX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC1(C2=C(C=CC(=C2)Br)C3=C(C1=O)C=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)

![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)
![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)


![Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl-](/img/structure/B14201396.png)


![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)

